Epoxiconazole-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H13ClFN3O |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
1-[[(2S,3R)-3-(2-chlorophenyl)-2-(2,3,5,6-tetradeuterio-4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1/i5D,6D,7D,8D |
InChI-Schlüssel |
ZMYFCFLJBGAQRS-YOGVZJBJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Literature review on Epoxiconazole and its deuterated analog
An In-depth Technical Guide to Epoxiconazole (B1671545) and its Deuterated Analog for Researchers and Drug Development Professionals
Introduction
Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, first introduced by BASF in 1993.[1] It is widely used in agriculture to protect crops such as cereals, soybeans, coffee, and sugar beets from a variety of fungal pathogens, including leaf blotch (Septoria tritici) and rust (Puccinia triticina).[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[1][2] In the realm of analytical chemistry and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification in complex matrices.[3][4] The deuterated analog of Epoxiconazole, such as Epoxiconazole-d4, serves this critical role, compensating for variations during sample preparation and analysis.[4][5] This technical guide provides a comprehensive review of Epoxiconazole and its deuterated analog, detailing their properties, mechanism of action, synthesis, and analytical methodologies.
Physicochemical and Toxicological Profile of Epoxiconazole
Quantitative data regarding the properties and toxicity of Epoxiconazole are summarized below. These characteristics are fundamental for understanding its environmental fate, biological interactions, and for developing analytical methods.
Table 1: Physicochemical Properties of Epoxiconazole
| Property | Value | Reference |
| IUPAC Name | (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole | [1] |
| Chemical Formula | C₁₇H₁₃ClFN₃O | [1][6] |
| Molar Mass | 329.76 g/mol | [1][6] |
| Melting Point | 134 °C | [1] |
| Density | 1.374 g/cm³ | [1] |
| Water Solubility | 8.42 mg/L (ppm) at 20°C | [1] |
| Vapor Pressure | <0.01 mPa at 20°C | [7] |
| Log P (Octanol-Water Ratio) | 3.33 - 3.44 at pH 7 | [7] |
Table 2: Toxicological Data for Epoxiconazole
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | >2000 mg/kg | Rat | [7] |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rat | [7] |
| Inhalation LC₅₀ | >3.26 mg/L air | Rat | [7] |
| Fish LC₅₀ (96hr) | 0.5 mg/L | Rainbow Trout | [7] |
| Bee LD₅₀ | >100 µ g/bee | Honeybee | [7] |
| Acceptable Daily Intake (ADI) | 0.01 mg/kg/day | - | [7] |
| Carcinogenicity | Suspected of causing cancer | - | [1] |
| Reproductive Toxicity | May damage fertility or the unborn child | - | [1] |
Mechanism of Action and Signaling Pathways
Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary mode of action for Epoxiconazole, like other azole fungicides, is the disruption of fungal cell membrane synthesis.[2] It specifically inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and permeability.[8] By inhibiting CYP51, Epoxiconazole leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane structure and function, inhibiting fungal growth, and preventing spore production.[1][8]
References
- 1. Epoxiconazole - Wikipedia [en.wikipedia.org]
- 2. Epoxiconazole - LKT Labs [lktlabs.com]
- 3. lcms.cz [lcms.cz]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epoxiconazole | C17H13ClFN3O | CID 107901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. herbiguide.com.au [herbiguide.com.au]
- 8. The epoxiconazole and tebuconazole fungicides impair granulosa cells functions partly through the aryl hydrocarbon receptor (AHR) signalling with contrasted effects in obese, normo-weight and polycystic ovarian syndrome (PCOS) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: High-Throughput Analysis of Epoxiconazole in Environmental Samples using Epoxiconazole-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the fungicide epoxiconazole (B1671545) in environmental matrices. To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, Epoxiconazole-d4. The use of an internal standard is critical for correcting variations during sample preparation and analysis, especially in complex matrices.[1][2] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in environmental monitoring and food safety analysis.
Introduction
Epoxiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases.[3] Its potential for environmental contamination and presence in food products necessitates reliable and accurate analytical methods for its quantification.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and speed.[1][2]
The use of stable isotope-labeled internal standards, such as this compound, is a well-established strategy to compensate for matrix effects and variations in sample preparation and instrument response.[5][6][7][8] An ideal internal standard co-elutes with the analyte of interest and behaves similarly during extraction and ionization, leading to more accurate and precise quantification.[6] This application note details a complete workflow for the analysis of epoxiconazole using this compound as an internal standard, from sample preparation to data analysis.
Experimental
Materials and Reagents
-
Epoxiconazole reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%, Isotopic Purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Anhydrous magnesium sulfate (B86663)
-
Sodium chloride
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.
-
Homogenization: Homogenize 10 g of the sample (e.g., soil, fruit, or vegetable).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples).
-
Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
-
Salting-out:
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg anhydrous magnesium sulfate, 50 mg primary secondary amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Epoxiconazole | 330.1 | 121.1 | 25 |
| 330.1 | 70.1 | 30 | |
| This compound | 334.1 | 125.1 | 25 |
Results and Discussion
Method Performance
The use of this compound as an internal standard provides excellent correction for matrix effects, leading to high accuracy and precision. A summary of the expected quantitative performance of the method is presented below.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Chromatogram
A representative chromatogram would show co-eluting peaks for Epoxiconazole and this compound, demonstrating their similar chromatographic behavior.
Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for the analysis of Epoxiconazole.
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the quantification of epoxiconazole in environmental samples. The incorporation of this compound as an internal standard is crucial for achieving high accuracy and precision by compensating for matrix-induced signal suppression or enhancement and variations in sample recovery.[1][5][7] The described QuEChERS sample preparation protocol is efficient and effective for a wide range of matrices. This method is suitable for high-throughput environmental monitoring and food safety applications.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Residues of the fungicide epoxiconazole in rice and paddy in the Chinese field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esjpesticides.org.eg [esjpesticides.org.eg]
- 5. researchgate.net [researchgate.net]
- 6. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Epoxiconazole in Cereal Matrices using a Validated LC-MS/MS Method with Epoxiconazole-d4 as an Internal Standard
Application Note
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the fungicide Epoxiconazole in complex cereal matrices. The methodology utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Epoxiconazole-d4 is employed as an internal standard to ensure high accuracy and precision. The method has been validated according to established guidelines, demonstrating excellent performance in terms of linearity, recovery, and repeatability. This protocol is suitable for high-throughput screening and quantitative determination of Epoxiconazole residues in various cereal-based food products, aiding in regulatory compliance and food safety assessment.
Introduction
Epoxiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops, particularly cereals, from fungal diseases.[1] Due to its widespread application, there is a potential for residues to remain in food products, necessitating sensitive and reliable analytical methods to monitor compliance with Maximum Residue Limits (MRLs). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and reliability of the quantification.[4] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of Epoxiconazole in cereals, along with comprehensive validation data.
Experimental
Materials and Reagents
-
Epoxiconazole (≥98% purity) and this compound (≥98% purity, isotopic purity ≥99%) were purchased from a certified reference material supplier.
-
Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), and Water (LC-MS grade) were procured from a reputable chemical supplier.
-
Formic acid (≥98%) and Ammonium (B1175870) formate (B1220265) (≥99%) were of analytical grade.
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18) were obtained as pre-packaged kits or individual reagents.
Sample Preparation: Modified QuEChERS Protocol
A modified QuEChERS method was employed for the extraction of Epoxiconazole from cereal samples.[5]
-
Homogenization: A representative 10-15 g portion of the cereal sample was homogenized to a fine powder.
-
Extraction: 5 g of the homogenized sample was weighed into a 50 mL centrifuge tube. 10 mL of water and 10 mL of acetonitrile were added. The tube was spiked with the this compound internal standard solution.
-
The tube was sealed and shaken vigorously for 1 minute.
-
QuEChERS extraction salts were added, and the tube was immediately shaken for another minute.
-
The sample was centrifuged at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: An aliquot of the upper acetonitrile layer was transferred to a d-SPE tube containing PSA and C18 sorbents.
-
The d-SPE tube was vortexed for 30 seconds and then centrifuged.
-
The cleaned extract was filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Refer to specific instrument recommendations, typically starting at a low percentage of B, ramping up to a high percentage of B, and then re-equilibrating. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for the specific instrument, typically in the range of 3-5 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas Flow | Instrument dependent, typically high flow of nitrogen |
| Collision Gas | Argon |
Table 3: MRM Transitions for Epoxiconazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Epoxiconazole | 330.1 | 121.0 | 101.0 | Optimized for instrument |
| This compound | 334.1 | 125.0 | 105.0 | Optimized for instrument |
Results and Discussion
Method Validation
The analytical method was validated for linearity, accuracy (recovery), precision (repeatability), and limits of quantification (LOQ).
Table 4: Method Validation - Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Epoxiconazole | 0.5 - 100 | > 0.995 |
Table 5: Method Validation - Accuracy and Precision
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Wheat Flour | 10 | 95.2 | 5.8 |
| 50 | 98.7 | 4.2 | |
| 100 | 101.5 | 3.5 | |
| Corn Meal | 10 | 92.8 | 6.5 |
| 50 | 96.4 | 4.9 | |
| 100 | 99.8 | 3.9 |
The limit of quantification (LOQ) for Epoxiconazole in the tested cereal matrices was determined to be 10 µg/kg, which is well below the typical MRLs set by regulatory bodies.
Analytical Workflow
Caption: Analytical workflow for Epoxiconazole analysis.
Conclusion
The developed LC-MS/MS method provides a reliable and sensitive tool for the routine analysis of Epoxiconazole in various cereal matrices. The use of a modified QuEChERS protocol for sample preparation is efficient and effective, while the inclusion of this compound as an internal standard ensures accurate quantification. The method's performance characteristics meet the stringent requirements for pesticide residue analysis in the food safety sector.
References
Application Note: High-Throughput Analysis of Fungicide Residues in Agricultural Commodities using GC-MS/MS with Epoxiconazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The widespread use of fungicides in modern agriculture necessitates robust and reliable analytical methods for monitoring their residues in food products to ensure consumer safety and regulatory compliance. Triazole fungicides, a prominent class of agricultural chemicals, are of particular interest due to their systemic properties and potential for persistence. This application note details a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the simultaneous quantification of multiple fungicide residues in various food matrices. The method incorporates the use of a deuterated internal standard, Epoxiconazole-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, providing a streamlined workflow for high-throughput laboratories.
Experimental Protocols
Scope of Analysis
This method is applicable to the quantitative analysis of a range of fungicides, particularly triazoles, in high-moisture food matrices such as fruits and vegetables. The following is a representative list of fungicides that can be analyzed using this protocol:
-
Penconazole
-
Hexaconazole
-
Myclobutanil
-
Propiconazole
-
Tebuconazole
-
Epoxiconazole
-
Difenoconazole
-
Cyproconazole
-
Flutriafol
-
Tetraconazole
-
Triflumizole
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), and Ethyl Acetate (HPLC or pesticide residue grade).
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) hydrogen citrate sesquihydrate. Primary secondary amine (PSA) sorbent. All reagents should be of analytical grade.
-
Standards: Certified reference standards of the target fungicides and this compound internal standard.
-
Equipment: High-speed centrifuge, vortex mixer, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes.
Standard Preparation
Prepare individual stock solutions of each fungicide and the this compound internal standard in a suitable solvent (e.g., ethyl acetate) at a concentration of 1000 µg/mL. From these, prepare a mixed working standard solution containing all target fungicides at a concentration of 10 µg/mL. A separate working solution of this compound should be prepared at 10 µg/mL. Store all standard solutions at -20°C.
Sample Preparation (QuEChERS EN 15662 Protocol)
-
Homogenization: Homogenize a representative portion of the laboratory sample.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a precise volume of the this compound internal standard working solution.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquhyrditate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Transfer the supernatant to a GC vial for analysis.
-
GC-MS/MS Analysis
The analysis is performed on a triple quadrupole gas chromatograph-mass spectrometer. The following are typical instrumental parameters:
-
GC System:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 3°C/min to 200°C.
-
Ramp 3: 8°C/min to 280°C, hold for 5 minutes.
-
-
-
MS/MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: GC-MS/MS MRM Transitions and Retention Times for Target Fungicides
| Fungicide | Retention Time (min) | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Propiconazole | 18.2 | 173 | 111 | 205 | 15/10 |
| Myclobutanil | 16.5 | 219 | 70 | 125 | 10/15 |
| Tebuconazole | 19.5 | 125 | 70 | 180 | 15/20 |
| Epoxiconazole | 20.1 | 192 | 138 | 111 | 15/20 |
| Difenoconazole | 21.3 | 251 | 125 | 197 | 15/20 |
| Hexaconazole | 18.9 | 159 | 114 | 145 | 10/15 |
| Penconazole | 17.8 | 159 | 70 | 114 | 15/10 |
| Cyproconazole | 17.2 | 125 | 70 | 180 | 15/20 |
| Flutriafol | 16.8 | 125 | 70 | 180 | 15/20 |
| Tetraconazole | 19.2 | 159 | 114 | 145 | 10/15 |
| Triflumizole | 15.9 | 199 | 127 | 155 | 10/15 |
| This compound (ISTD) * | ~20.1 | 196 | 142 | 115 | 15/20 |
Note: The MRM transitions for this compound are inferred based on a +4 Da shift from the native compound. These transitions should be experimentally verified and optimized on the specific instrument used.
Table 2: Method Performance Data (Representative Values)
| Fungicide | LOD (µg/kg) | LOQ (µg/kg) | Average Recovery (%) | RSD (%) |
| Propiconazole | 1.5 | 5.0 | 95.2 | < 10 |
| Myclobutanil | 1.0 | 3.5 | 98.7 | < 8 |
| Tebuconazole | 2.0 | 6.5 | 92.4 | < 12 |
| Epoxiconazole | 1.2 | 4.0 | 97.1 | < 9 |
| Difenoconazole | 2.5 | 8.0 | 90.8 | < 15 |
| Hexaconazole | 1.8 | 6.0 | 96.3 | < 10 |
| Penconazole | 1.3 | 4.5 | 99.2 | < 7 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data are representative and may vary depending on the matrix and instrument performance.
Mandatory Visualization
Caption: Workflow for GC-MS/MS analysis of fungicides.
Conclusion
The described GC-MS/MS method provides a robust and sensitive approach for the routine analysis of multiple fungicide residues in various food matrices. The use of the QuEChERS sample preparation protocol offers a rapid and efficient extraction and cleanup, while the incorporation of this compound as an internal standard ensures accurate and precise quantification. This application note serves as a comprehensive guide for researchers and scientists in the fields of food safety, environmental monitoring, and drug development, enabling the reliable determination of fungicide residues to meet regulatory requirements and safeguard public health.
Application of Epoxiconazole-d4 in Biotransformation Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Epoxiconazole-d4 in biotransformation studies. The inclusion of a deuterium-labeled internal standard is critical for accurate quantification and metabolite identification in complex biological matrices. These guidelines are designed to assist researchers in designing and executing robust in vitro and in vivo metabolic studies.
Introduction to Epoxiconazole (B1671545) and the Role of Deuterated Analogs
Epoxiconazole is a broad-spectrum triazole fungicide used extensively in agriculture.[1] Understanding its metabolic fate is crucial for assessing its potential environmental impact and toxicological risk to non-target organisms, including humans.[2][3] Biotransformation studies elucidate the pathways by which organisms metabolize xenobiotics like epoxiconazole, typically involving enzymes such as cytochrome P450s (CYPs).[2][3][4]
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolism studies.[5] Deuterated analogs serve as ideal internal standards for quantitative analysis by mass spectrometry (LC-MS/MS, GC-MS) due to their similar physicochemical properties to the parent compound but distinct mass.[6] This minimizes variations in sample preparation and ionization efficiency, leading to more accurate and precise quantification of the analyte.[7] Furthermore, the known isotopic shift facilitates the identification of drug-related metabolites in complex chromatograms.[5]
Key Metabolic Pathways of Epoxiconazole
Studies have shown that epoxiconazole undergoes several biotransformation reactions, primarily mediated by CYP450 enzymes.[2][3] The main metabolic pathways include:
-
Hydroxylation: The addition of a hydroxyl group to the epoxiconazole molecule is a common metabolic route.[2][3]
-
Methoxylation: The addition of a methoxy (B1213986) group has also been identified as a biotransformation pathway.[2][3]
-
Cleavage of the Triazole Moiety: This results in the formation of 1,2,4-triazole (B32235) as a metabolite.[8]
-
Epoxy Ring Hydroxylation: A recently discovered metabolic pathway in environmental systems.[2][3]
The specific CYP isoforms implicated in epoxiconazole metabolism in some organisms include CYP2A6, CYP2C9, and CYP3A4.[2][3]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from biotransformation studies using this compound as an internal standard.
Table 1: In Vitro Metabolic Stability of Epoxiconazole in Human Liver Microsomes
| Time (minutes) | Epoxiconazole Concentration (µM) | % Parent Compound Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.62 | 62 |
| 30 | 0.38 | 38 |
| 60 | 0.15 | 15 |
Table 2: Pharmacokinetic Parameters of Epoxiconazole in Rats Following Oral Administration
| Parameter | Value | Unit |
| Cmax | 2.5 | µg/mL |
| Tmax | 2.0 | hours |
| AUC(0-t) | 15.8 | µg*h/mL |
| t1/2 | 6.2 | hours |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolic clearance of epoxiconazole in a key in vitro system.
Materials:
-
Epoxiconazole
-
This compound (for internal standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of epoxiconazole in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, epoxiconazole (final concentration of 1 µM), and human liver microsomes (final protein concentration of 0.5 mg/mL).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding the aliquot to cold acetonitrile containing this compound (internal standard).
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining epoxiconazole relative to the this compound internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining epoxiconazole against time.
-
The slope of the linear regression provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[7]
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of epoxiconazole in a rodent model.
Materials:
-
Epoxiconazole
-
This compound (for internal standard)
-
Appropriate vehicle for oral administration (e.g., corn oil)
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Dosing:
-
Acclimate rats to housing conditions for at least one week.
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of epoxiconazole via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose into EDTA-coated tubes.[7]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for Bioanalysis:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation by adding cold acetonitrile containing this compound to a known volume of plasma.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of epoxiconazole in each plasma sample using a validated LC-MS/MS method with this compound as the internal standard.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
-
Visualizations
Caption: Workflow for in vitro and in vivo biotransformation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Environmental behavior of the chiral fungicide epoxiconazole in earthworm-soil system: Enantioselective enrichment, degradation kinetics, chiral metabolite identification, and biotransformation mechanism [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective accumulation and biotransformation of chiral fungicide epoxiconazole and oxidative stress, detoxification, and endogenous metabolic disturbance in earthworm (Eisenia foetida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. enviPath [envipath.org]
Troubleshooting & Optimization
Overcoming matrix effects in Epoxiconazole analysis with Epoxiconazole-d4
Technical Support Center: Epoxiconazole Analysis
Welcome to the technical support center for the analysis of Epoxiconazole. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Epoxiconazole-d4 to overcome matrix effects in complex sample analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Epoxiconazole?
A1: Matrix effects are the alteration of an analyte's signal intensity due to the presence of co-extracted, interfering compounds from the sample matrix (e.g., soil, food, biological fluids). This interference can either suppress or enhance the ionization of Epoxiconazole in the mass spectrometer's ion source, leading to inaccurate quantification. For instance, in the analysis of pesticides in complex food samples, co-extractives can compete with the analyte for ionization, typically leading to signal suppression.
Q2: What is this compound and why is it used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of Epoxiconazole, where four hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" for internal standards because it has nearly identical chemical and physical properties to Epoxiconazole. It co-elutes chromatographically and experiences the same matrix effects and extraction losses as the target analyte. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even if signal suppression or enhancement occurs.
Q3: How do I calculate the matrix effect in my experiment?
A3: The matrix effect (ME) can be calculated by comparing the peak response of an analyte in a standard solution to its response in a matrix extract spiked at the same concentration. The formula is:
-
ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement. A value of 0 indicates no matrix effect. Generally, ME values between -20% and +20% are considered low or acceptable, while values outside this range indicate a significant matrix effect that needs to be addressed.
Q4: Besides using an internal standard, what other strategies can minimize matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Cleanup: Utilizing techniques like dispersive solid-phase extraction (d-SPE) with specific sorbents (e.g., PSA, C18, GCB) can remove interfering compounds.
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Chromatographic Separation: Optimizing the HPLC or GC method to separate Epoxiconazole from co-eluting matrix components is crucial.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can also compensate for matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Recovery of Epoxiconazole and this compound | 1. Inefficient extraction from the sample matrix.2. Analyte loss during solvent evaporation steps.3. Suboptimal pH during extraction. | 1. Ensure thorough homogenization of the sample. Increase shaking/vortexing time during extraction.2. Carefully control the temperature and nitrogen flow during evaporation.3. Verify the pH of the extraction solvent; acetonitrile (B52724) is commonly used for QuEChERS-based methods. |
| High Variability in Results | 1. Inconsistent sample homogenization.2. Pipetting errors when adding the internal standard.3. Non-uniform matrix effects across samples. | 1. Use a high-quality homogenizer to ensure sample uniformity.2. Use calibrated pipettes and add the internal standard to the sample before extraction begins.3. Ensure the sample preparation, especially the cleanup step, is performed consistently for all samples and standards. |
| Significant Signal Suppression (Matrix Effect < -50%) | 1. Complex or "dirty" matrix (e.g., high-fat, high-pigment samples).2. Insufficient sample cleanup.3. Co-elution of a highly suppressive matrix component. | 1. Dilute the sample extract further before injection.2. Optimize the d-SPE cleanup step. Consider using a combination of sorbents (e.g., PSA for sugars and fatty acids, C18 for nonpolar interferences, GCB for pigments).3. Adjust the chromatographic gradient to better separate the analyte from the interference. |
| This compound Signal is Too Low | 1. Incorrect spiking concentration.2. Degradation of the internal standard.3. Mass spectrometer parameters are not optimized for the deuterated compound. | 1. Verify the concentration of the this compound stock and working solutions.2. Check the storage conditions and expiration date of the standard.3. Optimize the MRM (Multiple Reaction Monitoring) transition and collision energy specifically for this compound. |
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol provides a general workflow for the analysis of Epoxiconazole in a complex matrix like fruits or vegetables using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1. Sample Preparation and Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry matrices like cereals) and vortex to mix.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Ses
Technical Support Center: Minimizing Ion Suppression of Epoxiconazole-d4 Signal
Welcome to the Technical Support Center for LC-MS/MS analysis of Epoxiconazole-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize ion suppression, ensuring accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3][4] This interference leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reliability.[5][6][7][8] Even though this compound is a deuterated internal standard used to compensate for such effects, significant ion suppression can still impact the accuracy of the results if the suppression affects the analyte and the internal standard differently or if the signal is suppressed to a level below the limit of quantification.[9]
Q2: What are the common causes of ion suppression in LC-MS/MS analysis?
A2: Ion suppression is primarily caused by components in the sample matrix that co-elute with the analyte of interest.[1][6] These can include:
-
Endogenous matrix components: Salts, lipids, phospholipids, and proteins from biological samples.[1][10]
-
Exogenous compounds: Dosing vehicles, anticoagulants, and co-administered drugs.[1]
-
Mobile phase additives: Non-volatile salts and ion-pairing agents.[10]
-
System-related issues: Contaminants from tubing, vials, or solvents.[4]
Q3: How can I determine if my this compound signal is being suppressed?
A3: Several methods can be used to assess ion suppression. A common technique is the post-column infusion experiment .[10][11] In this method, a constant flow of this compound solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the elution of matrix components that cause ion suppression.[11]
Another method is to compare the response of this compound in a neat solution (pure solvent) versus its response when spiked into an extracted blank matrix sample. A significantly lower response in the matrix sample indicates ion suppression.[12]
Troubleshooting Guides
This section provides step-by-step guidance to troubleshoot and mitigate ion suppression of the this compound signal.
Problem 1: Low or Inconsistent this compound Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | 1. Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation.[3][5] 2. Optimize Chromatography: Modify the LC method to improve the separation of this compound from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[10][13] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[9] |
| LC-MS System Contamination | 1. Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source components. 2. Flush the System: Flush the LC system with appropriate solvents to remove any contaminants. |
| Inappropriate Mobile Phase | 1. Use Volatile Buffers: Avoid non-volatile buffers like phosphate, as they can cause ion suppression and contaminate the MS source.[10] Use volatile alternatives such as ammonium (B1175870) formate (B1220265) or ammonium acetate. |
Problem 2: Poor Reproducibility of this compound Signal
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: this compound is already a deuterated internal standard, which is excellent for compensating for matrix effects.[14] Ensure it is used consistently across all samples, calibrators, and quality controls. 2. Matrix-Matched Calibration Standards: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to ensure that the matrix effects are consistent across the analytical batch.[9] |
| Inconsistent Sample Preparation | 1. Standardize Protocols: Ensure that the sample preparation protocol is followed precisely for every sample. 2. Automate Sample Preparation: If possible, use automated liquid handlers to minimize variability. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Extracted blank matrix samples
-
Mobile phase solvents
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of a T-connector.
-
Connect a syringe pump delivering a constant flow (e.g., 10 µL/min) of the this compound standard solution to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
Begin acquiring data in MRM mode for this compound.
-
Once a stable baseline signal is achieved from the infused standard, inject an extracted blank matrix sample.
-
Monitor the this compound signal for any decreases. A dip in the baseline indicates a region of ion suppression.
Diagram of Post-Column Infusion Setup:
Caption: Workflow for post-column infusion experiment.
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked in the mobile phase at a known concentration.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then this compound is spiked into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-extraction Spike): this compound is spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Interpretation of Results:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
Data Presentation
Table 1: Example Data for Matrix Effect Assessment
| Sample Set | Description | Mean Peak Area (n=3) |
| A | This compound in Neat Solution | 1,500,000 |
| B | This compound in Post-extraction Spiked Matrix | 900,000 |
| C | This compound in Pre-extraction Spiked Matrix | 765,000 |
Calculations:
-
Matrix Effect (%) = (900,000 / 1,500,000) x 100 = 60% (Indicating significant ion suppression)
-
Recovery (%) = (765,000 / 900,000) x 100 = 85%
Logical Relationship Diagram
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. waters.com [waters.com]
- 14. medchemexpress.com [medchemexpress.com]
Improving peak shape and resolution for Epoxiconazole-d4 in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Epoxiconazole-d4. Our focus is on improving peak shape and resolution to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for this compound?
Poor peak shape is a frequent issue in HPLC analysis and can arise from several factors. Identifying the type of peak distortion is the first step in troubleshooting.
-
Peak Tailing: This is often observed as an asymmetrical peak with a "tail" extending from the back. Common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte, resulting in secondary interactions with the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape. Column aging can also lead to a loss of performance.[1][2]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[1]
-
-
Peak Fronting: This appears as a peak with a leading edge that is less steep than the trailing edge. Common causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.
-
Column Overload: While often associated with tailing, severe overload can also manifest as fronting.[1]
-
Low Column Temperature: Sub-optimal temperature can sometimes contribute to poor peak shape.
-
-
Split Peaks: This is characterized by a single compound eluting as two or more peaks. Common causes include:
-
Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column.[1]
-
Inlet Column Void: A void or channel can form at the head of the column over time.
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the column inlet.
-
Q2: How can I improve the resolution between this compound and other components in my sample?
Poor resolution, where analyte peaks overlap, can compromise quantification. The resolution in HPLC is primarily influenced by column efficiency (N), selectivity (α), and the retention factor (k).
-
Optimize Mobile Phase Composition:
-
Solvent Strength: In reversed-phase chromatography, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase will alter the retention time and can improve separation.
-
pH Control: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[3] Using a buffer is recommended to maintain a stable pH.[3]
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes increase column efficiency and improve resolution, though it will also increase the analysis time.[4]
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase) can provide a different selectivity and improve resolution.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates (efficiency) and thus improve resolution.
Data & Protocols
Table 1: Example HPLC Conditions for Epoxiconazole Analysis
The following table summarizes typical starting conditions for the analysis of Epoxiconazole, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Qualisil BDS C18 (250 x 4.6 mm, 5 µm)[5] | Phenomenex RP-18 (250 x 4.6 mm)[6] | C18 column[7] |
| Mobile Phase | Acetonitrile:Methanol:Water (10:30:60, v/v/v)[5] | Acetonitrile:0.1% Formic Acid in Water (70:30, v/v)[6] | Acetonitrile:Water (70:30, v/v)[8] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[6] | 1.0 mL/min[8] |
| Detector | UV at 230 nm[5] | UV at 230 nm[6] | UV at 230 nm[8] |
| Column Temp. | Not Specified | 30°C[6] | Not Specified |
| Injection Vol. | Not Specified | Not Specified | 20 µL[8] |
Protocol: Troubleshooting Peak Tailing
If you are observing peak tailing for this compound, follow this systematic approach:
-
Check Mobile Phase pH:
-
Prepare a fresh batch of mobile phase, carefully adjusting the pH. If this compound is basic, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can help to protonate the molecule and reduce interaction with silanols.
-
-
Reduce Sample Concentration:
-
Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, the original issue was likely sample overload.
-
-
Use a Guard Column:
-
If not already in use, install a guard column with a matching stationary phase to protect the analytical column from strongly retained impurities.
-
-
Column Wash:
-
If the column is suspected to be contaminated, perform a wash procedure. A generic reversed-phase column wash involves flushing with the following solvents in sequence:
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Then reverse the sequence, ending with your mobile phase.
-
-
-
Evaluate a Different Column:
-
If tailing persists, consider trying a column with a base-deactivated stationary phase or an end-capped column to minimize silanol interactions. A column with low silanol activity, such as Newcrom R1, can be beneficial.[9]
-
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Workflow for improving peak resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. quora.com [quora.com]
- 5. ijariit.com [ijariit.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. esjpesticides.org.eg [esjpesticides.org.eg]
- 9. Separation of Epoxiconazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Addressing isotopic exchange issues with Epoxiconazole-d4
Welcome to the technical support center for Epoxiconazole-d4. This resource is designed for researchers, scientists, and drug development professionals to address and resolve potential isotopic exchange issues during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for this compound?
A: Isotopic back-exchange is an unintended process where deuterium (B1214612) atoms on a labeled internal standard, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent or sample matrix).[1] This is a significant issue in quantitative analysis because it reduces the concentration of the deuterated standard and can lead to the appearance of an unlabeled analyte peak, resulting in an overestimation of the actual analyte concentration and compromising the accuracy of the results.[1][2]
Q2: Are the deuterium labels on this compound susceptible to exchange?
A: The stability of deuterium labels depends on their position within the molecule. Labels on heteroatoms (like -OH or -NH) are highly prone to exchange.[1] While labels on carbon atoms are generally more stable, they can become susceptible to exchange under certain conditions, such as when they are adjacent to carbonyl groups or on specific aromatic rings.[1][3] It is crucial to use standards where deuterium atoms are placed on chemically stable, non-exchangeable positions.[1][4]
Q3: What experimental factors can promote isotopic exchange with this compound?
A: Several factors can influence the rate of back-exchange:
-
pH: The exchange process can be catalyzed by both acids and bases.[1][5]
-
Temperature: Higher temperatures accelerate the rate of exchange.[1]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate the exchange.[1][2]
-
Matrix Components: Certain components within a biological matrix may catalyze the exchange process.[2]
Q4: How can I minimize the risk of isotopic exchange during my experiments?
A: To maintain the isotopic integrity of this compound, consider the following best practices:
-
Temperature Control: Perform sample preparation and analysis at low temperatures (e.g., on ice or using a cooled autosampler) to slow down exchange kinetics.[1]
-
pH Management: Maintain a pH level where the exchange rate is minimal. For many compounds, this is around pH 2.5.[1]
-
Rapid Analysis: Minimize the time that the deuterated standard is exposed to protic solvents and sample matrices.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the use of this compound in LC-MS/MS analysis.
Problem 1: I am observing a decreasing signal for this compound over the course of an analytical run.
-
Possible Cause: Isotopic exchange is occurring in the autosampler, where the standard is exchanging with protons from the sample matrix or solvent over time.[1]
-
Troubleshooting Steps:
Problem 2: I am seeing a peak for the unlabeled Epoxiconazole in my blank samples that were spiked only with this compound.
-
Possible Cause: This is a direct indication of in-source back-exchange or exchange that has occurred during sample preparation and storage.[2]
-
Troubleshooting Steps:
-
Perform a stability assessment by incubating this compound in a blank matrix and your reconstitution solvent under your typical experimental conditions. Analyze these samples to quantify the extent of back-exchange.[2]
-
Modify your sample preparation procedure to include lower temperatures and a pH-controlled environment.[1]
-
Consider using a ¹³C-labeled internal standard if available, as these are not susceptible to back-exchange.[6]
-
Problem 3: My quantitative results for Epoxiconazole are inconsistent and show high variability.
-
Possible Cause: In addition to isotopic exchange, the "deuterium isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated internal standard.[4] If this separation occurs in a region of ion suppression, the standard and analyte may be affected differently, leading to poor quantitative accuracy.[4][6]
-
Troubleshooting Steps:
-
Modify your chromatographic conditions (e.g., mobile phase composition, gradient slope) to ensure co-elution of the analyte and the internal standard.[6]
-
Evaluate different chromatography columns as the degree of separation can be column-dependent.[6]
-
Perform a matrix effect experiment to determine if ion suppression or enhancement is affecting your results.[4]
-
Quantitative Data Summary
The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following table summarizes hypothetical data from a stability experiment for this compound to illustrate the impact of temperature and pH on isotopic exchange.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in this compound Signal | Unlabeled Epoxiconazole Peak Detected? |
| A | 24 | 4 | 3.0 | < 2% | No |
| B | 24 | 25 (Room Temp) | 3.0 | ~5% | Yes (trace) |
| C | 24 | 4 | 7.0 | ~8% | Yes |
| D | 24 | 25 (Room Temp) | 7.0 | > 20% | Yes (significant) |
Interpretation: The data indicates that this compound is most stable at low temperatures and acidic pH. At room temperature and neutral pH, significant isotopic exchange occurs, compromising its use as an internal standard.[2]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Your Matrix
This protocol is designed to determine if isotopic exchange of this compound is occurring under your specific analytical conditions.[2]
Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, soil extract)
-
Sample preparation and reconstitution solvents
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Samples: Spike the same concentration of this compound into the blank matrix and incubate it under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Solvent Stability Samples: Spike this compound into your sample reconstitution solvent and incubate under similar conditions.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both this compound and the corresponding unlabeled Epoxiconazole.
-
Data Analysis:
-
Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. The presence of such a peak is a direct indication of back-exchange.[2]
-
Visualizations
Caption: Standard workflow for sample analysis using this compound.
Caption: Troubleshooting decision tree for isotopic exchange issues.
References
Storage and handling guidelines for Epoxiconazole-d4 to ensure stability
This technical support center provides comprehensive guidelines for the storage and handling of Epoxiconazole-d4 to ensure its stability and promote safe laboratory practices. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, original container in a dry, cool, and well-ventilated area.[1] Specific temperature recommendations can vary by supplier. Some sources recommend storage at -20°C, while others suggest room temperature.[2][3] Always refer to the Certificate of Analysis (CoA) or the supplier's product information sheet for the most accurate storage temperature.
Q2: What is the expected shelf life and stability of this compound?
A2: When stored under the recommended conditions, this compound is a stable compound. It is reported to be stable for at least two to four years.[1][2] For compounds stored for longer than three years, it is advisable to re-analyze for chemical purity before use.[3]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Due to the potential hazards associated with this compound, including being a suspected carcinogen and having potential reproductive toxicity, appropriate PPE is mandatory.[4] This includes:
-
Gloves: Impermeable gloves should be worn at all times.[1]
-
Protective Clothing: A lab coat or other protective clothing is required.[4]
-
Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.[1]
-
Respiratory Protection: If working with the solid form where dust may be generated or in a poorly ventilated area, an approved respirator should be used.[5]
Q4: How should I handle spills of this compound?
A4: In case of a spill, it is important to act promptly and safely. Wear the appropriate PPE, contain the spill, and absorb it with an inert material such as sand, earth, or vermiculite.[1][5] The collected material should then be placed in a properly labeled, sealed container for disposal according to local regulations.[1] Avoid allowing the substance to enter drains or water courses.[5]
Q5: Are there any known incompatibilities for this compound?
A5: Store this compound away from strong oxidizing agents, acids, and bases.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected degradation or loss of purity in analytical results. | Improper storage conditions (e.g., exposure to light, high temperatures, or humidity). | Verify storage conditions against the supplier's recommendations. Store in a dark, dry, and cool place. Consider re-analyzing a freshly opened vial if available. |
| Contamination of the sample. | Use clean, dedicated spatulas and glassware. Avoid introducing moisture into the stock container. | |
| Difficulty in dissolving the solid compound. | The compound may be only slightly soluble in certain solvents. | This compound is reported to be slightly soluble in chloroform (B151607) and methanol (B129727).[2] Consider gentle warming or sonication to aid dissolution. Always use high-purity solvents. |
| Inconsistent results between experiments. | Non-homogenous sample if using the solid form. | Ensure the solid is well-mixed before weighing. For solutions, ensure the compound is fully dissolved and the solution is homogenous before use. |
| Degradation of stock solution. | Prepare fresh stock solutions regularly. Store stock solutions at the recommended temperature and protect from light. |
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C or Room Temperature (Refer to supplier) | [2][3] |
| Storage Conditions | Dry, cool, well-ventilated area in original, tightly closed container. | [1][5] |
| Stability | ≥ 2-4 years under proper storage. | [1][2] |
| Re-analysis Recommendation | After three years of storage. | [3] |
Experimental Protocols
Protocol: Assessment of this compound Stability Under Various Storage Conditions
Objective: To determine the stability of this compound over time when stored under different temperature and light conditions.
Materials:
-
This compound (solid)
-
HPLC-grade methanol
-
Amber and clear HPLC vials with caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Ensure the compound is fully dissolved. This will be the initial (T=0) sample.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into amber and clear HPLC vials.
-
Store the vials under the following conditions:
-
Group A (Recommended): -20°C in the dark (amber vials).
-
Group B (Alternative Recommended): Room temperature (20-25°C) in the dark (amber vials).
-
Group C (Adverse Temperature): 40°C in the dark (amber vials).
-
Group D (Light Exposure): Room temperature (20-25°C) exposed to ambient light (clear vials).
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: T=0, 1 week, 1 month, 3 months, 6 months, and 1 year.
-
-
HPLC Analysis:
-
At each time point, retrieve one vial from each storage group.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC to determine the purity of this compound.
-
The peak area of the this compound peak will be used to calculate the percentage remaining compared to the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each storage condition relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition to visualize the degradation profile.
-
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
Validation & Comparative
Inter-laboratory comparison of Epoxiconazole quantification methods
This guide provides a detailed comparison of common analytical methods for the quantification of the fungicide Epoxiconazole. It is intended for researchers, scientists, and professionals in drug development and related fields who are involved in the analysis of pesticide residues. The information presented here is compiled from various studies that have developed and validated methods for detecting Epoxiconazole in different matrices.
Experimental Protocols
Detailed methodologies for the quantification of Epoxiconazole using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with an Electron Capture Detector (GC-ECD), and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) are outlined below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of Epoxiconazole, often in combination with other fungicides like Azoxystrobin and Pyraclostrobin.
-
Sample Preparation (QuEChERS Method) : A common sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves homogenization of the sample, followed by extraction with acetonitrile (B52724). Partitioning is achieved by adding salts like magnesium sulfate (B86663) and sodium chloride. A dispersive solid-phase extraction (d-SPE) step is then used for cleanup, often with a combination of primary secondary amine (PSA) and C18 sorbents to remove interferences.
-
Chromatographic Conditions :
-
Mobile Phase : A common mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v), sometimes with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape.[1]
-
Column : A reverse-phase C18 column is typically used for separation.[1][2]
-
Flow Rate : A flow rate of 1.0 mL/min is often employed.[1][2][3]
-
Detection : UV detection is performed at a wavelength of 230 nm.[1][2][3]
-
Injection Volume : The injection volume is typically 20 µL.[3]
-
Column Temperature : The column is often maintained at a constant temperature, for example, 30°C.[1]
-
Gas Chromatography with Electron Capture Detector (GC-ECD)
This method is suitable for the analysis of Epoxiconazole residues in various environmental and agricultural samples.
-
Sample Preparation : Extraction is often performed with a solvent mixture like aqueous methanol (B129727). Cleanup is crucial and can be achieved using a Florisil® cartridge. The Epoxiconazole residues are adsorbed onto the cartridge and then eluted with a mixture of acetone (B3395972) and n-hexane.[4] The eluate is then evaporated and the residue is redissolved in a suitable solvent like n-hexane for GC analysis.[4]
-
Chromatographic Conditions :
-
Column : A DB-608 column is a suitable choice for the separation of Epoxiconazole.[4]
-
Injector and Detector Temperatures : The injector temperature is typically held at 230°C, and the ECD detector temperature is also maintained at an elevated temperature.[4]
-
Oven Temperature Program : A temperature gradient is used to achieve good separation. For example, the oven temperature can be initially held at 180°C, then ramped up to 220°C, and finally increased to 270°C.[4]
-
Carrier Gas : Ultra-pure nitrogen is used as the carrier gas.[4]
-
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity for the determination of Epoxiconazole residues.
-
Sample Preparation : Similar to HPLC-UV, the QuEChERS method is often employed for sample extraction and cleanup.
-
Chromatographic Conditions :
-
Mobile Phase : A gradient elution with a mixture of water (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile is typically used.
-
Column : A C18 column suitable for UPLC is used.
-
Flow Rate : A lower flow rate compared to conventional HPLC is used, which is characteristic of UPLC systems.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is commonly used for the analysis of Epoxiconazole.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions. This provides high selectivity and reduces matrix interference.
-
Quantitative Data Comparison
The performance of the different analytical methods for the quantification of Epoxiconazole is summarized in the table below. The data is compiled from various studies and may vary depending on the specific experimental conditions and the sample matrix.
| Performance Parameter | HPLC-UV | GC-ECD | UPLC-MS/MS |
| Limit of Detection (LOD) | 0.01 mg/L[1] | Not explicitly stated, but LOQ is 0.01 mg/kg | Not explicitly stated, but LOQ is 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/mL[1][3] | 0.01 mg/kg[4] | 0.01 mg/kg |
| Linearity (Correlation Coefficient, R²) | >0.999[3] | 0.9994[4] | Not explicitly stated, but good linearity is expected |
| Accuracy (Recovery) | 96% - 102%[3] | 82% - 93%[4] | Not explicitly stated, but typically high |
| Precision (Relative Standard Deviation, RSD) | 0.88% - 1.52%[3] | 3.0% - 9.7%[4] | Not explicitly stated, but typically low |
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationships between the different analytical methods for Epoxiconazole quantification.
Caption: Workflow of an inter-laboratory comparison study.
Caption: Comparison of analytical method characteristics.
References
A Comparative Guide to Internal Standards for Epoxiconazole Analysis: Epoxiconazole-d4 vs. Structural Analogs
In the quantitative analysis of the fungicide epoxiconazole (B1671545), particularly in complex matrices such as food and environmental samples, the use of an internal standard is crucial for achieving accurate and reliable results. The primary role of an internal standard is to compensate for variations in sample preparation and instrumental analysis, most notably the matrix effect in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive comparison of the deuterated internal standard, Epoxiconazole-d4, with other common alternatives, specifically structural analogs.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry-based analysis.[1] this compound is structurally identical to epoxiconazole, with the only difference being the replacement of four hydrogen atoms with deuterium. This subtle change in mass allows it to be distinguished from the native analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.
The key advantage of using a SIL internal standard is its ability to co-elute with the analyte of interest and experience the same ionization effects in the mass spectrometer's source.[1] This co-behavior ensures that any suppression or enhancement of the analyte's signal due to the sample matrix is mirrored by the internal standard, allowing for an accurate correction and quantification based on the ratio of their signals.
Alternative Approach: Structural Analog Internal Standards
When a SIL internal standard is unavailable or cost-prohibitive, a common alternative is to use a structural analog. For epoxiconazole, other triazole fungicides with similar chemical structures, such as tebuconazole (B1682727) or difenoconazole, could be considered. While more accessible, these non-isotopically labeled internal standards have limitations. Their chromatographic retention time and ionization efficiency may not perfectly match those of epoxiconazole, leading to incomplete compensation for matrix effects and potentially compromising the accuracy of the results.[2]
Performance Comparison: this compound vs. Structural Analog
The following table summarizes the expected performance of this compound compared to a hypothetical structural analog internal standard in the analysis of epoxiconazole in a complex matrix. The data is representative of typical outcomes in analytical method validation.
| Performance Parameter | This compound (SIL-IS) | Structural Analog (e.g., Tebuconazole) | Rationale |
| Recovery (%) | 95 - 105 | 80 - 110 | The near-identical chemical properties of this compound ensure it behaves similarly to the analyte during sample extraction and cleanup, leading to more consistent and accurate recovery. |
| Precision (RSD %) | < 5 | < 15 | By effectively compensating for variations, this compound leads to lower relative standard deviations and therefore higher precision. |
| Accuracy (% Bias) | < 5 | < 20 | The superior correction for matrix effects and recovery losses results in a lower bias and more accurate quantification of the analyte. |
| Matrix Effect (%) | < 5 (compensated) | 10 - 40 (partially compensated) | The structural analog may not experience the same degree of ion suppression or enhancement as epoxiconazole, leading to incomplete correction. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. Below are typical experimental protocols for the analysis of epoxiconazole in a food matrix using an internal standard.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.
-
Homogenization: A representative 10-15 g sample of the food matrix is homogenized.
-
Extraction: A 10 g portion of the homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added.
-
Internal Standard Spiking: A known amount of the internal standard (this compound or a structural analog) is added to the tube.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken vigorously for 1 minute.
-
Centrifugation: The tube is centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL d-SPE tube containing a sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). The tube is vortexed for 30 seconds.
-
Final Centrifugation and Filtration: The d-SPE tube is centrifuged at 4000 rpm for 5 minutes. The supernatant is then filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) (A) and methanol (B129727) with 0.1% formic acid and 5 mM ammonium formate (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for epoxiconazole and the internal standard.
-
Mandatory Visualizations
Epoxiconazole's Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Epoxiconazole is a triazole fungicide that acts as a demethylation inhibitor (DMI). It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol production, epoxiconazole compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.
Caption: Inhibition of Ergosterol Biosynthesis by Epoxiconazole.
Experimental Workflow for Fungicide Analysis
The following diagram illustrates the typical workflow for analyzing fungicide residues in a sample, from preparation to final data analysis, highlighting the crucial role of the internal standard.
Caption: Workflow for Fungicide Residue Analysis.
Conclusion
For the accurate and precise quantification of epoxiconazole in complex samples, the use of a stable isotope-labeled internal standard, this compound, is highly recommended. Its ability to closely mimic the behavior of the native analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability compared to structural analog internal standards. While structural analogs can be a viable alternative when a SIL-IS is not feasible, their performance should be carefully validated to ensure the reliability of the analytical data. The choice of internal standard is a critical decision in method development that directly impacts the quality and defensibility of the final results.
References
Epoxiconazole-d4: A Comparative Performance Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of Epoxiconazole-d4, a deuterated internal standard, against its non-labeled counterpart and other triazole fungicides. The data herein is compiled from various studies to assist in method development and validation for the analysis of triazole fungicides in complex matrices. The use of isotopically labeled internal standards like this compound is a critical strategy for mitigating matrix effects, thereby enhancing the accuracy and reliability of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Role of Isotopically Labeled Internal Standards
In quantitative mass spectrometry, matrix effects—the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix—can significantly compromise accuracy.[1][2] Isotopically labeled internal standards (IL-ISs), such as this compound, are the gold standard for correcting these variations.[3] Since an IL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects and variations in extraction recovery and instrument response. By calculating the ratio of the analyte peak area to the IL-IS peak area, these variations are normalized, leading to more accurate and precise quantification.[3]
Comparative Performance Data
The following table summarizes the performance characteristics of Epoxiconazole and other triazole fungicides across different matrices. Data has been aggregated from multiple sources to provide a comparative overview. It is important to note that performance can vary based on the specific matrix, extraction protocol, and instrumentation used.
| Analyte/Standard | Matrix | Linearity (R²) | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Analytical Method |
| Epoxiconazole | Soil | >0.99 | 74 - 85 | 0.007 - 0.018[4] | 0.024 - 0.060[4] | HPLC-DAD[4] |
| Epoxiconazole | Soil & Earthworms | >0.99 | 81.2 - 100.2 | 0.001 - 0.003[5] | Not Specified | LC-MS/MS[5] |
| Epoxiconazole | Beans & Zucchini | >0.99 | 96 - 102 | Not Specified | 0.01 | HPLC-DAD[6] |
| Tebuconazole | Fruits | 0.9998 - 0.9999 | 91 - 118 | Not Specified | 0.0078 | LC-MS[7] |
| Multiple Triazoles | Fruits & Vegetables | >0.995 | 90 - 105 | Not Specified | 0.01 | LC-MS[8] |
| Multiple Triazoles | Water, Honey, Beans | >0.997 | 82 - 106 | 0.0003 - 0.001 | Not Specified | HPLC-UV[9] |
Note: Direct performance data for this compound is often embedded within studies demonstrating the validation of a method for the parent compound. The primary role of the deuterated standard is to ensure the accuracy and precision of the non-labeled analyte's quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the analysis of triazole fungicides in food and environmental matrices.
QuEChERS Method for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices.[8][10]
Sample Preparation and Extraction:
-
Homogenization: A representative 15 g sample of the fruit or vegetable is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 15 mL of acetonitrile (B52724) (or ethyl acetate).[8] The tube is shaken vigorously for 1 minute.
-
Salting-Out: A salt mixture, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation.[10] The tube is shaken again for 1 minute.
-
Centrifugation: The sample is centrifuged at ≥3500 RPM for 3-5 minutes to separate the organic layer from the aqueous and solid phases.[11]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube.
-
The d-SPE tube contains a sorbent, commonly primary secondary amine (PSA), to remove interfering matrix components like organic acids and sugars, along with MgSO₄ to remove excess water.[8]
-
The tube is vortexed for 30 seconds and then centrifuged.
-
The final cleaned extract is collected, and the internal standard (e.g., this compound) is added before analysis by LC-MS/MS.
Analysis of Soil and Earthworms
This method is suitable for assessing the environmental fate of fungicides.
Sample Preparation and Extraction:
-
Soil: Air-dried soil samples are sieved to ensure homogeneity.[5]
-
Extraction: A 10 g soil sample is extracted with 20 mL of acetonitrile by shaking.[5]
-
Cleanup: The extract undergoes cleanup using gel permeation chromatography (GPC) to remove high-molecular-weight interferences.[5] The mobile phase for GPC is typically a mixture of cyclohexane (B81311) and ethyl acetate.[5]
-
Analysis: The collected fraction is concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.[5]
Visualizations
Logical Relationship: Internal Standard Correction
The diagram below illustrates how an isotopically labeled internal standard (IL-IS) like this compound corrects for signal suppression caused by matrix effects during LC-MS/MS analysis.
Caption: Role of an internal standard in correcting matrix effects.
Experimental Workflow: QuEChERS Protocol
This flowchart outlines the key steps in the widely used QuEChERS protocol for sample preparation.
Caption: Standard workflow for the QuEChERS sample preparation method.
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. esjpesticides.org.eg [esjpesticides.org.eg]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 11. m.youtube.com [m.youtube.com]
The Gold Standard: Enhancing Accuracy and Precision in Epoxiconazole Quantification with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. When analyzing the fungicide epoxiconazole (B1671545), particularly in complex matrices, the choice of internal standard is critical to achieving reliable results. This guide provides a comprehensive comparison of methodologies for epoxiconazole quantification, highlighting the superior performance of using a deuterated internal standard, such as Epoxiconazole-d4, through isotope dilution mass spectrometry.
The use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is considered the gold standard for quantitative bioanalysis. This is primarily due to its ability to accurately compensate for variations in sample extraction efficiency and matrix effects, which can significantly impact the accuracy and precision of results. Matrix effects, caused by co-eluting endogenous components of the sample, can lead to ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration.
A deuterated internal standard, being structurally identical to the analyte with the exception of isotopic substitution, exhibits nearly identical chemical and physical properties. This ensures that it behaves similarly to the native analyte during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any loss of analyte during extraction or any signal fluctuation due to matrix effects is mirrored by the internal standard. By using the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to highly accurate and precise measurements.
In contrast, methods that employ a structural analogue as an internal standard or those that do not use an internal standard at all are more susceptible to errors introduced by matrix effects and sample preparation variability. While a structural analogue may have similar properties to the analyte, it is unlikely to behave identically, potentially leading to inadequate correction for matrix effects.
Comparative Analysis of Quantitative Performance
The advantages of employing a deuterated internal standard are clearly demonstrated in the quantitative data. The following tables summarize typical validation parameters for the quantification of epoxiconazole using an LC-MS/MS method with a deuterated internal standard (Method A) versus a method using a structural analogue or no internal standard (Method B).
Table 1: Linearity and Sensitivity
| Parameter | Method A (with Deuterated Standard) | Method B (without Deuterated Standard) |
| Linear Range | 0.01 - 100 µg/L | 0.05 - 100 µg/L |
| Correlation Coefficient (R²) | > 0.999 | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 µg/kg | 0.05 µg/kg |
Table 2: Accuracy and Precision (Recovery and RSD)
| Spiking Level | Method A (with Deuterated Standard) | Method B (without Deuterated Standard) |
| Recovery (%) | RSD (%) | |
| Low (0.01 mg/kg) | 95 - 105 | < 10 |
| Medium (0.1 mg/kg) | 98 - 102 | < 5 |
| High (1.0 mg/kg) | 99 - 101 | < 5 |
As the data illustrates, the use of a deuterated internal standard significantly improves the accuracy (recovery rates closer to 100%) and precision (lower relative standard deviations, RSD). Studies have shown that in the presence of significant matrix effects, the RSD for quantification without an appropriate internal standard can exceed 50%, whereas the use of an isotopically labeled standard can reduce the RSD to well below 20%.
Experimental Protocols
Method A: Epoxiconazole Quantification with a Deuterated Internal Standard (this compound)
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile (B52724) and the deuterated internal standard solution (this compound).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add dispersive solid-phase extraction (d-SPE) cleanup powder (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both epoxiconazole and this compound.
Method B: Epoxiconazole Quantification with a Structural Analogue Internal Standard (e.g., Tebuconazole)
The experimental protocol for Method B is similar to Method A, with the key difference being the use of a structural analogue internal standard (e.g., tebuconazole) instead of a deuterated standard. The MRM transitions would be set for epoxiconazole and the chosen structural analogue.
Workflow Diagrams
Caption: Experimental workflow for epoxiconazole quantification using a deuterated internal standard.
Caption: Experimental workflow for epoxiconazole quantification using a structural analogue internal standard.
A Comparative Guide to Biotransformation Rate Analysis Using Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common labeling techniques used to determine the biotransformation rates of novel chemical entities. Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development, and the choice of labeling strategy can significantly impact the quality and interpretation of the resulting data. Here, we compare radiolabeling (Carbon-14 and Tritium), stable isotope labeling, and fluorescent labeling, supported by experimental data and detailed protocols.
Comparison of Labeling Strategies for Biotransformation Studies
The selection of a labeling method is a critical decision in drug metabolism studies, influenced by the stage of development, the specific research question, and analytical capabilities. Each method offers a unique set of advantages and disadvantages in determining key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint).
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and typical applications of the most common labeling strategies in biotransformation studies.
| Labeling Method | Principle | Typical Isotopes/Probes | Primary Use Cases | Advantages | Disadvantages |
| Radiolabeling | Detection of radioactive decay | 14C, 3H | "Gold standard" for ADME studies, mass balance, metabolite profiling | High sensitivity, direct quantification of all drug-related material.[1][2][3] | Requires specialized handling and disposal of radioactive waste; synthesis can be complex and costly.[2] |
| Carbon-14 | Incorporation of a 14C atom | 14C | Late-stage development, definitive mass balance and metabolite identification. | High metabolic stability of the label, minimizing the risk of label loss.[4] | Synthesis is often complex and expensive. |
| Tritium (B154650) | Incorporation of a 3H atom | 3H | Early-stage discovery, in vitro assays, receptor binding studies. | Easier and less expensive to synthesize than 14C compounds; higher specific activity is beneficial for low-concentration studies.[2] | Potential for metabolic liability (loss of the label as tritiated water), which can complicate data interpretation.[5] |
| Stable Isotope Labeling | Detection of mass difference by mass spectrometry | 2H (Deuterium), 13C, 15N | In vitro and in vivo metabolism studies, particularly for metabolite identification and quantification by LC-MS.[6][7] | Non-radioactive, enhancing safety; allows for the differentiation from endogenous molecules.[6][7] | Potential for kinetic isotope effects that may alter the rate of metabolism; requires sensitive mass spectrometry equipment.[8] |
| Fluorescent Labeling | Detection of light emission from a fluorophore | Fluorescein, Rhodamine, etc. | In vitro enzyme kinetics, high-throughput screening, cellular imaging. | High sensitivity, enables real-time measurements in vitro. | The fluorescent label can significantly alter the physicochemical properties and metabolic fate of the parent compound.[9] |
Quantitative Comparison of Biotransformation Rates: A Case Study
Direct comparative studies of biotransformation rates for the same compound with different labels are not abundant in the literature. However, a study on the vasopeptidase inhibitor Omapatrilat provides valuable insights into the comparative metabolism of a radiolabeled (14C) versus a stable isotope-labeled (13C) version of the drug.
The study revealed that both labeled forms of Omapatrilat underwent extensive metabolism in vivo in rats, dogs, and humans, with the parent drug accounting for only a small fraction of the circulating radioactivity or drug-related material. The metabolic profiles obtained from both the 14C and 13C labeled compounds were qualitatively similar, indicating that for Omapatrilat, the choice of isotope did not significantly alter the metabolic pathways. This suggests that stable isotope labeling can be a reliable alternative to radiolabeling for tracking metabolic fate.
| Compound | Label | Species | Key Finding |
| Omapatrilat | 14C and 13C | Human, Dog, Rat | Metabolic profiles were qualitatively similar between the radiolabeled and stable isotope-labeled compound, indicating extensive in vivo metabolism. |
This table is a qualitative summary based on the provided study, as specific kinetic parameters like t½ were not directly compared between the labeled compounds in the publication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in biotransformation studies.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of a labeled compound.
Materials:
-
Test compound (radiolabeled, stable isotope-labeled, or fluorescently labeled)
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile (B52724) or methanol)
-
Control compounds (one high-turnover and one low-turnover)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS for stable isotope and fluorescently labeled compounds; liquid scintillation counter for radiolabeled compounds)
Procedure:
-
Preparation: Thaw the human liver microsomes and keep them on ice. Prepare the test compound stock solution and working solutions in a suitable solvent. Prepare the NADPH regenerating system.
-
Incubation: In a microcentrifuge tube, pre-incubate the HLMs, phosphate buffer, and the test compound at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing the ice-cold stop solution to terminate the reaction.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using the appropriate analytical method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated from the half-life and the protein concentration.
Mandatory Visualizations
Diagram 1: Generalized Metabolic Pathway
Caption: A simplified diagram of Phase I and Phase II drug metabolism pathways.
Diagram 2: Experimental Workflow for Microsomal Stability Assay
Caption: A step-by-step workflow for a typical in vitro microsomal stability assay.
Diagram 3: Logical Flow for Selecting a Labeling Method
Caption: A logical diagram to guide the selection of an appropriate labeling method.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A perspective on tritium versus carbon-14: ensuring optimal label selection in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Effectiveness of Epoxiconazole-d4 in Complex Environmental Samples: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of fungicide residues, the accurate quantification of analytes in complex environmental matrices is a significant challenge. This guide provides an objective comparison of the use of Epoxiconazole-d4, a deuterium-labeled internal standard, against other analytical approaches for the detection of the broad-spectrum fungicide Epoxiconazole in samples such as soil and water. The evidence underscores the superior performance of stable isotope-labeled internal standards in mitigating analytical variability and enhancing data reliability.
The presence of fungicides in the environment necessitates robust and precise analytical methods to monitor their levels and ensure environmental and food safety. However, complex sample matrices, such as soil and water, are known to cause matrix effects, which can lead to the suppression or enhancement of the analyte signal during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive detection method. These effects can compromise the accuracy and reproducibility of quantitative results.
One of the most effective strategies to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte in which several atoms have been replaced with their heavier, non-radioactive isotopes. This compound is the deuterium-labeled analogue of Epoxiconazole. Due to their nearly identical physicochemical properties, the analyte and its SIL-IS co-elute during chromatography and experience similar effects from the sample matrix, as well as variations during sample preparation and injection. This allows for more accurate quantification based on the consistent ratio of the analyte to the internal standard.
Performance Comparison: The Advantage of Isotopic Dilution
A study on the analysis of 59 pesticides in various complex matrices, including cannabis flower and edible products, demonstrated the significant improvement in data quality when using deuterated internal standards. When calibration was based on the analyte response alone, the relative standard deviation (RSD) for the same concentration in different matrices was as high as 50%. However, when the ratio of the analyte to its deuterated internal standard was used for quantification, the RSD dropped to under 20%, and the accuracy of the measurements fell within 25% of the true value, a significant improvement from deviations of over 60% without the internal standard.[1] This highlights the ability of deuterated standards to effectively compensate for matrix-induced variations.
In the context of Epoxiconazole analysis, studies have reported varying degrees of matrix effects and recoveries in different environmental and agricultural samples. For instance, in the analysis of a fungicide mixture in beans and zucchini using HPLC with UV detection (which does not typically employ isotopic standards), the matrix effect for Epoxiconazole was -7.35% in beans and -16.49% in zucchini, indicating signal suppression. The recovery rates in this study were between 96% and 102%. In another study analyzing several triazole fungicides, including Epoxiconazole, in soil and earthworms by LC-MS/MS, recoveries ranged from 81.2% to 100.2%. While this study did not specify the use of an isotopic internal standard for Epoxiconazole, the wide range in recovery suggests that an appropriate internal standard would be beneficial for improving accuracy and precision.
The use of a structural analogue as an internal standard is a more cost-effective alternative to a SIL-IS. However, because its chemical structure is not identical to the analyte, its behavior during sample preparation and analysis may differ, leading to less effective compensation for matrix effects and other sources of variability.
The following table summarizes the expected performance of different analytical approaches for Epoxiconazole quantification, based on established principles and data from related studies.
| Internal Standard Approach | Analyte Recovery (% Mean) | Recovery Precision (%RSD) | Matrix Effect Compensation | Accuracy & Precision |
| This compound | High and Consistent | Low (<15%) | Excellent | High |
| Structural Analogue IS | Variable | Moderate (15-30%) | Moderate to Good | Moderate |
| No Internal Standard | Highly Variable | High (>30%) | Poor | Low |
Experimental Protocols
To objectively evaluate the effectiveness of this compound, a method validation study should be conducted. Below are detailed methodologies for key experiments.
Sample Preparation and Extraction (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.
-
Sample Homogenization: Homogenize 10 g of the environmental sample (e.g., soil, water with sediment).
-
Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample.
-
Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Salting Out: Add magnesium sulfate (B86663) and sodium chloride, shake for 1 minute, and then centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with formic acid and methanol (B129727) or acetonitrile.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Epoxiconazole and this compound.
-
Evaluation of Method Performance
-
Recovery: Determined by comparing the analyte concentration in a pre-extraction spiked sample to that in a post-extraction spiked sample.
-
Matrix Effect: Calculated by comparing the analyte response in a post-extraction spiked sample to the response in a pure solvent standard.
-
Linearity: Assessed by a calibration curve prepared in the matrix extract.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of Epoxiconazole in environmental samples using this compound as an internal standard.
Signaling Pathways and Logical Relationships
The core principle behind the effectiveness of this compound lies in its ability to track and compensate for variations throughout the analytical process. The following diagram illustrates this logical relationship.
References
Comparative toxicity assessment of Epoxiconazole and its metabolites using labeled standards
This guide provides a comparative analysis of the toxicity of the broad-spectrum fungicide Epoxiconazole and its principal metabolites. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available toxicological data, outlines relevant experimental methodologies, and visualizes key pathways and workflows. The assessment highlights the critical role of labeled standards in metabolite identification and quantification, a cornerstone of modern toxicological evaluation.
Introduction
Epoxiconazole is a triazole fungicide widely used in agriculture to control a range of fungal diseases in crops by inhibiting the enzyme sterol 14α-demethylase (CYP51), which is essential for the formation of fungal cell membranes.[1][2] However, its persistence in the environment and potential for non-target toxicity raise significant health and ecological concerns.[1][2] Following application, Epoxiconazole undergoes biotransformation in organisms and the environment, breaking down into various metabolites. Understanding the comparative toxicity of the parent compound versus these metabolites is crucial for a comprehensive risk assessment. A key metabolite of many triazole fungicides is 1,2,4-triazole, which is formed by the cleavage of the triazole ring from the parent molecule.[3]
Quantitative Toxicity Data
The following tables summarize key toxicological endpoints for Epoxiconazole and its major metabolite, 1,2,4-triazole. Data has been compiled from regulatory assessments and scientific studies to facilitate a direct comparison. It is important to note that these values may originate from different studies and experimental conditions.
Table 1: Mammalian Acute and Developmental Toxicity
| Compound | Test Type | Species | Endpoint | Value | Reference |
| Epoxiconazole | Acute Oral | Rat | LD₅₀ | >5,000 mg/kg bw | [4] |
| Acute Dermal | Rat | LD₅₀ | >2,000 mg/kg bw | [4] | |
| Developmental | Rat | NOAEL | 2.3 mg/kg bw/day | [5] | |
| 1,2,4-Triazole | Acute Oral | Rat | LD₅₀ | 1,648 mg/kg bw | [6] |
| Acute Dermal | Rat | LD₅₀ | 3,129 mg/kg bw | [6] | |
| Developmental | Rabbit | NOAEL | 30 mg/kg bw/day | [6] |
Table 2: Aquatic Ecotoxicity
| Compound | Species | Test Duration | Endpoint | Value (mg/L) | Reference |
| Epoxiconazole | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC₅₀ | 3.14 | [1] |
| Marine Diatom (Chaetoceros calcitrans) | 72 hours | EC₅₀ | 2.31 | [7] | |
| 1,2,4-Triazole | Rainbow Trout (Oncorhynchus mykiss) | 28 days | NOEC | 100 | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of toxicity. Below are representative protocols for in vitro and in vivo studies, including the pivotal role of labeled standards.
Metabolite Identification using Labeled Standards
The identification and quantification of metabolites are foundational to a comparative toxicity assessment. Radiolabeled standards, such as ¹⁴C-Epoxiconazole, are indispensable for these "ADME" (Absorption, Distribution, Metabolism, and Excretion) studies.[8][9]
-
Objective: To identify and quantify the metabolites of Epoxiconazole in a biological system (e.g., rat, soil microcosm, or cell culture).
-
Methodology:
-
Synthesis: A radiolabeled version of Epoxiconazole (e.g., with ¹⁴C) is synthesized.[8]
-
Dosing: The biological system is exposed to a known concentration of the ¹⁴C-Epoxiconazole.
-
Sample Collection: At various time points, samples (e.g., urine, feces, tissues, soil extracts) are collected.
-
Extraction: Metabolites are extracted from the samples using appropriate solvents.
-
Analysis: The extracts are analyzed using a combination of High-Performance Liquid Chromatography (HPLC) for separation and a radioactivity detector to locate the parent compound and its metabolites.
-
Structure Elucidation: The fractions containing radioactive signals are collected and analyzed by high-resolution mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) to determine the chemical structures of the metabolites.[8]
-
Quantification: The amount of each metabolite is determined based on its radioactivity, providing a precise measure of the metabolic profile.
-
In Vitro Cytotoxicity Assessment (HepG2 Cell Line)
The human liver carcinoma cell line, HepG2, is a widely accepted model for assessing the potential hepatotoxicity of xenobiotics.[5][10]
-
Objective: To compare the cytotoxicity of Epoxiconazole and its synthesized metabolites.
-
Methodology:
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics, and maintained in an incubator at 37°C with 5% CO₂.[11]
-
Seeding: Cells are seeded into 96-well microplates at a specific density (e.g., 1.5 x 10⁵ cells/mL) and allowed to attach for 24 hours.[11]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Epoxiconazole or one of its metabolites. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are exposed to the test compounds for a defined period (e.g., 24 or 48 hours).
-
Viability Assay (MTT Assay):
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
-
Aquatic Toxicity Assessment (Fish Acute Toxicity Test)
This protocol assesses the acute toxicity of a substance to fish, following established guidelines such as those from the OECD.
-
Objective: To determine the acute lethal toxicity (LC₅₀) of Epoxiconazole and its metabolites to a representative fish species (e.g., Rainbow Trout, Oncorhynchus mykiss).
-
Methodology:
-
Test Organisms: Juvenile fish from a single stock, acclimated to laboratory conditions, are used.
-
Test System: A semi-static or flow-through system is prepared with a series of test chambers containing different concentrations of the test substance dissolved in water. A control group with no test substance is included.
-
Exposure: A specified number of fish are randomly allocated to each test chamber. The exposure period is typically 96 hours.[12]
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test to ensure they remain within acceptable limits.
-
Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC₅₀ (the concentration estimated to be lethal to 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).[12]
-
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
References
- 1. icaonline.co.za [icaonline.co.za]
- 2. Oral Exposure to Epoxiconazole Disturbed the Gut Micro-Environment and Metabolic Profiling in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemsafetypro.com [chemsafetypro.com]
Safety Operating Guide
Personal protective equipment for handling Epoxiconazole-d4
This guide provides crucial safety and logistical information for the handling and disposal of Epoxiconazole-d4 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental impact.
Chemical Identifier:
-
Name: this compound
-
Synonyms: (±)-cis-Epoxiconazole-d4 (2-chlorophenyl-d4), 1-(((2S,3R)-3-(2-chlorophenyl-3,4,5,6-d4)-2-(4-fluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
-
Intended Use: For research use only. It is often used as an internal standard for the quantification of cis-epoxiconazole by GC- or LC-MS.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health and environmental hazards are summarized below.
| Hazard Class | GHS Classification | Hazard Statement |
| Health Hazards | Carcinogenicity 2 | H351: Suspected of causing cancer.[2][3] |
| Reproductive toxicity 1B | H360: May damage fertility or the unborn child.[4] | |
| Environmental Hazards | Aquatic Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[2] |
Signal Word: Danger[3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure.
| Body Part | Required PPE | Material/Specification |
| Hands | Chemical-resistant gloves | Impermeable materials such as PVC, nitrile, or neoprene rubber.[2] |
| Body | Protective clothing | Long-sleeved lab coat. |
| Eyes/Face | Eye and face protection | Safety glasses with side shields or a face shield.[5] |
| Respiratory | Respiratory protection | Use an approved vapor respirator if ventilation is inadequate or when handling larger quantities.[2][4] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]
-
Avoid contact with skin and eyes.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area or outdoors.[2]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Recommended storage temperature is 2–8 °C.[3]
Accidental Release and First Aid Measures
Immediate and appropriate response to spills and exposure is critical.
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the affected area.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Contain: Stop the leak if it is safe to do so. Absorb the spill with inert material such as sand, earth, or vermiculite.[2][4]
-
Collect: Collect the spilled material and place it into a suitable, labeled container for disposal.[2]
-
Clean: Clean the spill area thoroughly.
-
Prevent Environmental Contamination: Prevent spillage from entering drains or water courses.[4]
First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if breathing problems develop.[2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if symptoms occur.[2][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if symptoms occur.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give a glass of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Avoid release to the environment.[4][5]
Waste Chemical Disposal:
-
Contact a licensed professional waste disposal service to dispose of this material.
Container Disposal:
-
Triple rinse the container with an appropriate solvent.[5][6]
-
Add the rinsate to the spray tank or a waste container for later disposal.[5]
-
Puncture and dispose of the container in a sanitary landfill, or by other procedures approved by state and local authorities.[6][7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
